molecular formula C23H27FN4O2 B13772249 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide

5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide

Cat. No.: B13772249
M. Wt: 410.5 g/mol
InChI Key: LBZAKMXSRGSAHE-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Fluoro Group: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Cyclohexyl Group: This step may involve nucleophilic substitution reactions or coupling reactions using cyclohexyl derivatives.

    Final Coupling and Functionalization: The final steps involve coupling the intermediate compounds and introducing the hydroxymethyl and carboxamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the indazole core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.

Major Products

    Oxidation: Formation of 5-Fluoro-2-[4-[[[[1-(formyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxylic acid.

    Reduction: Formation of 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxylic acid
  • 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-amine
  • 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-thiol

Uniqueness

What sets 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H27FN4O2

Molecular Weight

410.5 g/mol

IUPAC Name

5-fluoro-2-[4-[[[1-(hydroxymethyl)cyclohexyl]methylamino]methyl]phenyl]indazole-7-carboxamide

InChI

InChI=1S/C23H27FN4O2/c24-18-10-17-13-28(27-21(17)20(11-18)22(25)30)19-6-4-16(5-7-19)12-26-14-23(15-29)8-2-1-3-9-23/h4-7,10-11,13,26,29H,1-3,8-9,12,14-15H2,(H2,25,30)

InChI Key

LBZAKMXSRGSAHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNCC2=CC=C(C=C2)N3C=C4C=C(C=C(C4=N3)C(=O)N)F)CO

Origin of Product

United States

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